Product packaging for 2H-Azirine 1-oxide(Cat. No.:CAS No. 194471-34-6)

2H-Azirine 1-oxide

Cat. No.: B12557149
CAS No.: 194471-34-6
M. Wt: 57.05 g/mol
InChI Key: VWMDEVYUYOCYDT-UHFFFAOYSA-N
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Description

2H-Azirine 1-oxide is a highly strained, three-membered unsaturated heterocyclic compound containing a nitrogen atom and an N-oxide functional group. This structure makes it a versatile and valuable building block in synthetic organic chemistry for research use only. Its significant ring strain and activated carbon-nitrogen double bond enhance its reactivity, allowing it to function as a precursor to various nitrogen-containing acyclic and ring systems. Researchers utilize 2H-azirine chemistry in the synthesis of complex heterocycles, including pyrrolines and oxazoles, through cycloaddition and ring-expansion reactions. The core 2H-azirine structure is known to be thermally unstable and should be handled with care, as related compounds are described as foul-smelling and skin irritants. Appropriate safety data sheets should be consulted prior to use. This product is intended for chemical synthesis and scientific research applications only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO B12557149 2H-Azirine 1-oxide CAS No. 194471-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194471-34-6

Molecular Formula

C2H3NO

Molecular Weight

57.05 g/mol

IUPAC Name

1-oxido-2H-azirin-1-ium

InChI

InChI=1S/C2H3NO/c4-3-1-2-3/h1H,2H2

InChI Key

VWMDEVYUYOCYDT-UHFFFAOYSA-N

Canonical SMILES

C1C=[N+]1[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Azirine Systems

Thermal Transformation Pathways

Thermal methods for synthesizing 2H-azirines often involve high temperatures to induce molecular rearrangements and cyclizations. These reactions can be performed in batch or, more recently, in continuous flow systems to improve safety and control.

Thermolysis of Vinyl Azides to 2H-Azirines

The thermal decomposition of vinyl azides is the most common and widely utilized method for the preparation of 2H-azirines. arkat-usa.org This reaction typically proceeds by heating a solution of the vinyl azide (B81097), which leads to the extrusion of molecular nitrogen and the formation of a highly reactive vinyl nitrene intermediate. nih.govscispace.com This intermediate then undergoes a rapid cyclization to yield the corresponding 2H-azirine. nih.govscispace.comrsc.org An alternative mechanistic pathway suggests a concerted process where nitrogen is released simultaneously with ring closure. arkat-usa.orgrsc.org

The reaction is often carried out in inert solvents such as toluene (B28343). nih.gov For instance, the thermolysis of β-aryl vinyl azides in toluene has been successfully applied to generate 2H-azirine intermediates, which can then be used in subsequent reactions to synthesize indoles and other related heterocycles. nih.gov However, the pyrolysis of vinyl azides can be complicated by the thermal lability of the 2H-azirine product itself, which may undergo further reactions, potentially lowering the yield and complicating isolation. arkat-usa.org

In some cases, the thermolysis of vinyl azides can lead to the formation of other products. For example, internal vinyl azides can produce iminoketenes as a minor byproduct, although in rare instances, they can be the major product. rsc.org The nature of the substituents on the vinyl azide can also influence the reaction outcome. For example, thermolysis of β-aldehyde, ketone, or ester substituted vinyl azides typically leads to the formation of isoxazoles through the corresponding 2H-azirine intermediates. nih.gov

Recent advancements have seen the application of continuous flow technology for the thermolysis of vinyl azides. researchgate.net Heating solutions of vinyl azides to 130°C in a continuous flow setup using cyclopentyl methyl ether (CPME) as a solvent has been shown to efficiently generate 2H-azirines. researchgate.net This approach offers better control over the reaction conditions and enhances safety, especially when dealing with potentially explosive azide compounds. beilstein-journals.org

Ring Expansion from Isoxazoles

2H-azirines can also be generated through the thermal ring expansion of isoxazoles. researchgate.net This transformation is particularly relevant for 2-carbonyl-substituted 2H-azirines, which can be isomerized to isoxazoles or oxazoles. researchgate.net The process can be catalyzed by transition metals, such as iron(II) chloride (FeCl₂), which facilitates the rearrangement of the isoxazole (B147169) ring into a 2H-azirine intermediate. researchgate.net

For example, a one-pot synthesis of isoxazoles from enaminones has been developed, which proceeds through a PIDA-promoted cyclization to form a 2H-azirine, followed by an FeCl₂-catalyzed rearrangement to the isoxazole. researchgate.net Similarly, heating 2-benzoyl-2-halo-2H-azirine-3-carboxylates leads to their ring expansion to form 4-haloisoxazoles in high yield. uc.ptthieme-connect.com The thermal reaction is believed to proceed through the cleavage of the N-C2 single bond of the azirine to form a transient vinyl nitrene, which then cyclizes to the more stable isoxazole ring. thieme-connect.com

However, the direct thermal conversion of some isoxazoles to their corresponding 2H-azirines can be challenging. For instance, heating a solution of certain isoxazoles in toluene at reflux may result in no reaction, indicating that the 2H-azirine intermediate is not readily formed under these conditions. uc.pt The nature of the substituents on the azirine ring plays a crucial role; for instance, 2H-azirines with a benzoyl group at the C-2 position undergo thermal ring expansion more efficiently than those with an ester group at the same position. thieme-connect.com

Photochemical Transformation Strategies

Photochemical methods provide an alternative and often milder approach to the synthesis of 2H-azirines. These reactions utilize light energy to induce the desired transformations, frequently offering higher selectivity and the ability to proceed at lower temperatures compared to thermal methods.

Photolysis of Vinyl Azides for 2H-Azirine Generation

The photolysis of vinyl azides is a well-established method for generating 2H-azirines. arkat-usa.orgnih.gov Similar to thermolysis, this process involves the expulsion of nitrogen gas to form a vinyl nitrene, which then cyclizes to the 2H-azirine. nih.gov This photochemical approach is often preferred for its milder reaction conditions and can be highly efficient. rsc.org

The wavelength of the light used for photolysis can be a critical parameter. For example, in the synthesis of certain dihydropyrimidine (B8664642) and pyrimidine (B1678525) derivatives from α-azidocinnamates, irradiation with blue light (455 nm) leads exclusively to the formation of the 2H-azirine intermediate. researchgate.net In contrast, using violet light (395 nm) or UV-A light (365 nm) results in the further transformation of the in-situ formed 2H-azirine. researchgate.net This highlights the potential for wavelength-dependent control over the reaction outcome.

The photochemically generated 2H-azirines are often used as intermediates in subsequent reactions. For example, upon further photoexcitation, the strained 2H-azirine ring can undergo cleavage of the C-C single bond to yield highly reactive nitrile ylides. nih.gov These 1,3-dipolar intermediates are valuable for [3+2] cycloaddition reactions with various dipolarophiles to construct larger heterocyclic systems like 3,4-dihydro-2H-pyrroles. nih.gov

Photochemical Generation from Isoxazoles and Their Derivatives

2H-azirines can be photochemically generated from isoxazoles and their derivatives through a ring-contraction-ring-expansion mechanism. aip.org The photoisomerization of isoxazoles to oxazoles is a classic example where a 2H-azirine is a key intermediate. aip.org The process is initiated by the photoexcitation of the isoxazole, which leads to the cleavage of the weak N-O bond, generating a vinylnitrene diradical. aip.org This diradical then rapidly collapses to form the 2H-azirine intermediate, which can then rearrange to the final oxazole (B20620) product. aip.org

The photolysis of isoxazoles can be a complex process, with the potential for multiple reaction pathways. For example, theoretical studies on the photochemistry of 2-formyl-2H-azirine and isoxazole have shown that N-O bond cleavage in isoxazole on different excited states can lead to various products, including 2-formyl-2H-azirine. aip.org

More recently, the energy transfer (EnT)-catalyzed ring opening and decarboxylation of isoxazole-5(4H)-ones has been developed as a method for the in-situ generation of strained 2H-azirines. acs.org This approach allows for the subsequent formal [3+2] cycloaddition of the 2H-azirine with a wide range of electrophiles, providing access to valuable pyrroline-type moieties. acs.org

Continuous Flow Photochemistry Techniques in 2H-Azirine Synthesis

Continuous flow photochemistry has emerged as a powerful tool for the synthesis of 2H-azirines, offering significant advantages in terms of safety, scalability, and reaction efficiency. beilstein-journals.orgacs.org The use of microfluidic photoreactors allows for precise control over reaction parameters such as irradiation time, light intensity, and temperature, which is particularly beneficial for handling hazardous materials like vinyl azides. beilstein-journals.orgresearchgate.net

Several research groups have successfully implemented continuous flow systems for the photochemical generation of 2H-azirines from vinyl azides. beilstein-journals.orgresearchgate.net These systems typically employ high-power LEDs with specific wavelengths (e.g., 365-450 nm) to ensure uniform irradiation and efficient conversion. researchgate.netnih.gov The small reaction volumes within the microreactors enhance safety by minimizing the accumulation of potentially explosive intermediates. beilstein-journals.org

Continuous flow photochemistry also enables the telescoping of reactions, where the in-situ generated 2H-azirine is immediately used in a subsequent transformation. nih.gov This approach avoids the isolation of the often-unstable 2H-azirine intermediate and can lead to the efficient synthesis of more complex molecules. For example, a scaled telescoped process has been developed for the synthesis of drug-like 1,6-dihydropyrimidines and pyrimidines, which involves the continuous flow generation of a 2H-azirine followed by integrated ring-expansion and oxidation reactions. nih.gov The synthesis of Δ¹-pyrrolines via a formal (3+2)-cycloaddition of 2H-azirines with enones has also been achieved using a continuous photoflow platform, demonstrating the robustness and versatility of this technique. acs.org

Rearrangement Reaction Approaches

Rearrangement reactions provide a powerful avenue for the construction of the 2H-azirine ring system, often proceeding from readily available acyclic precursors. These methods leverage the formation of key intermediates that undergo intramolecular cyclization to yield the strained heterocycle.

Neber Rearrangement Pathways for 2H-Azirine Formation

The Neber rearrangement is a classical and widely utilized method for synthesizing 2H-azirines from ketoximes. diva-portal.orgscribd.comwikipedia.org The reaction typically involves the conversion of a ketone to its corresponding oxime, followed by activation of the hydroxyl group (often by converting it to a sulfonate ester, such as a tosylate or mesylate), and subsequent treatment with a base. nih.gov This process can, however, be complicated by competing reactions like the Beckmann rearrangement. google.com

The mechanism of the Neber rearrangement is believed to proceed through the base-promoted formation of an intermediate that undergoes internal nucleophilic displacement to form the 2H-azirine ring. diva-portal.org The reaction's efficiency and outcome can be influenced by the substrate structure and reaction conditions. For instance, in the synthesis of indoles from α-aryl ketones, the intermediate azirines can sometimes be isolated, but in other cases, they rearrange directly to the indole (B1671886) product upon formation. nih.gov The choice of base and the method for activating the oxime hydroxyl group are critical; procedures have been developed using reagents like MsCl/Et3N followed by DBU, or Mitsunobu conditions (DIAD/Bu3P), to efficiently convert oximes to azirines. nih.gov The Neber reaction has also been successfully applied in the asymmetric synthesis of 2H-azirines, including those bearing phosphinyl, phosphonyl, and tetrazolyl substituents, by employing chiral amines or alkaloids as the base. semanticscholar.orgacs.org

Precursor TypeActivating Agent / BaseProductYield (%)Ref
β-Keto tosyloximesAlkaloid basesChiral 2H-azirine phosphinyl/phosphonyl oxidesHigh semanticscholar.org
α-Aryl ketoximeMsCl / Et3N, then DBU3-Aryl-2H-azirine78 nih.gov
β-Ketoxime-1H-tetrazolesAlkaloid basesChiral 2-(tetrazol-5-yl)-2H-azirinesN/A acs.org

Rhodium-Catalyzed Rearrangements to 2H-Azirines

Rhodium catalysis offers a modern and efficient approach to 2H-azirine synthesis, notably through the rearrangement of α-diazo-β-keto oxime ethers. google.comorganic-chemistry.org This method provides access to highly substituted 2H-azirines, including those with quaternary centers, under neutral and catalytic conditions. google.comacs.org

The proposed reaction mechanism involves the rhodium-catalyzed decomposition of the diazo compound to form a rhodium carbenoid. This is followed by a Wolff-type rearrangement, which generates a key α-oximino ketene (B1206846) intermediate. google.com Subsequent intramolecular attack of the oxime ether's oxygen atom onto the ketene leads to the formation of an ylide intermediate, which then rearranges to afford the final 2H-azirine-2-carboxylic ester product. google.com A significant advantage of this methodology is its broad substrate scope, accommodating a wide range of substituents with varied electronic and steric properties. google.com Furthermore, by incorporating a vinyl group into the starting diazo oxime ether, the resulting 2-vinyl-2H-azirines can be used in subsequent rhodium-catalyzed rearrangements to produce highly substituted pyrroles. google.comntu.edu.sg Intramolecular ring expansion reactions of azirinyl-substituted diazo compounds have also been developed using rhodium catalysis, leading to the formation of pyrrolinone derivatives. rscf.ruorganic-chemistry.org

CatalystPrecursorProduct TypeYieldRef
Rh(II) catalystα-Diazo-β-keto oxime ether2H-Azirine-2-carboxylic esterExcellent google.comacs.org
Rh(II) catalystAzirinyl-substituted diazodicarbonyl compound2-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylateExcellent rscf.ruorganic-chemistry.org

Oxidative Synthesis Methodologies

Oxidative methods represent another major strategy for constructing 2H-azirines. These approaches typically involve the formation of the three-membered ring through an oxidation-induced cyclization or by direct oxidation of the corresponding saturated aziridine (B145994) ring.

Oxidation of Aziridines to 2H-Azirines

The direct oxidation of the corresponding saturated aziridine ring is a straightforward route to 2H-azirines. wikipedia.org Among various oxidation protocols, the Swern oxidation has proven to be an effective method. diva-portal.orgnih.gov This approach has been successfully employed for the synthesis of optically active 2H-azirine-2-carboxylic esters from their aziridine precursors. skbu.ac.in

A notable application of this strategy is the synthesis of chiral 2H-azirine-3-phosphonates. nih.gov Swern oxidation of the precursor NH-aziridine-2-phosphonates provides access to these valuable chiral aza-dienophiles. nih.gov Similarly, the oxidation of other chiral aziridines has been used to produce regioisomeric mixtures of azirinyl phosphonates. semanticscholar.orgnih.gov It is important to note that the regiochemical outcome of aziridine oxidation can be complex. For instance, Swern oxidation of NH-aziridine esters is reported to produce 2H-azirine-2-carboxylates, not the 3-carboxylate isomers. nih.gov

Oxidation MethodSubstrateProductRef
Swern OxidationAziridine-carboxylic esters2H-Azirine-2-carboxylic esters skbu.ac.in
Swern OxidationChiral NH-aziridine-2-phosphonatesChiral 2H-azirine-3-phosphonates nih.gov
Swern OxidationChiral aziridinesRegioisomeric azirinyl phosphonates semanticscholar.orgnih.gov

Oxidative Cyclization of Enamines

The oxidative cyclization of enamines has emerged as a practical and atom-economical method for synthesizing 2H-azirines. chemistryviews.org This approach can be mediated by various oxidizing agents, including molecular iodine and hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). organic-chemistry.orgchemistryviews.orgresearchgate.net

A metal-free method using molecular iodine (I₂) as the oxidant and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed, which proceeds under mild, room-temperature conditions. chemistryviews.orgacs.org The proposed mechanism involves the initial iodination of the enamine to generate a 2-iodo imine intermediate. acs.org Subsequent intramolecular attack by the imine nitrogen on the iodo-substituted carbon forms the azirine ring, followed by deprotonation to yield the final product. chemistryviews.orgacs.org This method is scalable and tolerates a range of functional groups. chemistryviews.org

Hypervalent iodine reagents, such as PIDA, have also been used to convert substituted enamine derivatives into the corresponding 2H-azirines. organic-chemistry.orgnih.govdovepress.com This PIDA-mediated intramolecular oxidative azirination proceeds under mild conditions and provides a simple route to 2-aryl-2H-azirines, which can then be used in thermal rearrangement reactions to synthesize other heterocycles like indole-3-carbonitriles or isoxazoles. organic-chemistry.orgresearchgate.net

Oxidant / BaseSubstrateProductYield RangeRef
I₂ / DBUVarious enaminesSubstituted 2H-azirinesModerate to Excellent chemistryviews.org
PIDASubstituted enamines2-Aryl-2H-azirinesN/A organic-chemistry.orgdovepress.com
PhIO / TFEβ-Unsubstituted enamines2-Trifluoroethoxy-2H-azirinesN/A nih.gov

Electrochemical Oxidation Strategies for 2H-Azirine-2-Carboxylates

Electrochemical methods offer a sustainable and modern approach to oxidative cyclizations, replacing chemical oxidants with electrical current. researchgate.netchemrxiv.org An electrochemical, iodine-mediated transformation of enamino-esters has been developed for the synthesis of 2H-azirine-2-carboxylates. researchgate.netnih.govd-nb.info This process is conducted in a divided electrolysis cell, often using graphite (B72142) and platinum electrodes. researchgate.net

The reaction mechanism is believed to involve the electrochemical oxidation of iodide anions to generate reactive iodine species in the reaction medium. nih.govresearchgate.net These electro-generated species then mediate the oxidative cyclization of the enamino-ester to the corresponding 2H-azirine. researchgate.net The optimization of such electrochemical reactions has been successfully achieved using a Design of Experiments (DoE) approach, which allows for the systematic study of various parameters (e.g., current density, charge passed) to maximize yield and efficiency. nih.govresearchgate.net This electrocatalytic method demonstrates good chemoselectivity and a broad substrate scope, providing a valuable route to 2H-azirine-2-carboxylates, which are substructures in several natural products. researchgate.netnih.gov

MethodSubstrateMediatorKey FeaturesRef
Electrochemical OxidationEnamino-estersNaIDivided cell, constant current researchgate.netresearchgate.net
ElectrocatalysisEnamino-estersIodide saltOptimization via Design of Experiments (DoE) nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis of 2H-Azirines

The development of stereoselective and asymmetric routes to 2H-azirines is crucial for accessing enantiomerically pure compounds, which are valuable building blocks for chiral aminophosphorus derivatives and other biologically relevant molecules. Key strategies involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the ring-forming reaction.

Asymmetric Approaches via Phosphine (B1218219) Oxides

A notable strategy for the asymmetric synthesis of 2H-azirines involves the use of phosphine oxides as a directing group. This approach leverages the Neber reaction of β-ketoxime tosylates that are substituted with a phosphine oxide moiety. acs.org The presence of the phosphorus substituent not only facilitates the asymmetric induction but also enhances the synthetic value of the resulting 2H-azirine phosphine oxides, positioning them as key precursors for stereoselective synthesis of α- and β-aminophosphorus compounds. acs.org

A simple and efficient method for the asymmetric synthesis of 2H-azirine-2-phosphine oxides has been developed. nih.gov This key step involves a Neber reaction of β-ketoxime tosylates derived from phosphine oxides, mediated by a solid-phase bound chiral amine. nih.govfigshare.com This solid-supported approach offers advantages in terms of ease of purification and potential for automation. acs.org The reaction of these 2H-azirines with carboxylic acids leads to the formation of phosphorylated ketamides, which can be further cyclized to yield phosphorylated oxazoles. nih.govfigshare.com

The thermolysis of vinyl azides carrying a diphenylphosphinyl group also provides a route to phosphinyl-substituted 2H-azirines. nih.gov However, this method is not suitable for producing enantiomerically pure azirines. nih.gov

Chiral Amine-Mediated Neber Reactions

The Neber reaction, the base-induced rearrangement of O-acylated ketoximes to α-amino ketones, is a cornerstone for 2H-azirine synthesis. slideshare.netrsc.org The use of chiral amines as the base in this reaction has emerged as a powerful tool for achieving enantioselectivity. acs.orgfigshare.com

Alkaloids and their derivatives have been successfully employed as chiral bases to mediate the Neber reaction of β-keto tosyloximes, leading to the formation of optically active 2H-azirines bearing phosphinyl and phosphonyl substituents. nih.gov Similarly, chiral polymer-supported amines have been utilized to produce 2H-azirines regioselectively and in high yields. nih.gov This solid-phase approach is particularly advantageous for the synthesis of 2H-azirine phosphine oxides from readily available tosyloximes containing a phosphine oxide. acs.orgacs.org

The reaction conditions, such as the choice of solvent and temperature, can significantly influence the efficiency of the reaction. For instance, the reaction of β-keto tosyloximes with polymer-supported amines derived from diethylamine (B46881) and morpholine (B109124) proceeds efficiently in benzene (B151609) at 50 °C to yield 2H-azirine-2-phosphine oxides. acs.org

Recent advancements have also seen the development of organocatalytic asymmetric Neber reactions for the synthesis of more complex structures, such as spirooxindole 2H-azirines. rsc.org This highlights the expanding scope and versatility of chiral amine-mediated Neber reactions in constructing diverse and stereochemically rich 2H-azirine frameworks. rsc.org

Mechanistic Investigations of 2h Azirine Reactivity

Role of Ring Strain and Electrophilicity in Driving Reactivity

The significant ring strain in the 2H-azirine molecule is a principal driver of its chemical behavior. core.ac.ukarkat-usa.org This strain, estimated to be around 109 kJ mol-1, is substantially released upon nucleophilic addition to the C=N bond, which converts the unsaturated three-membered ring into a more stable, saturated aziridine (B145994) ring. core.ac.uk This energetic advantage makes 2H-azirines more susceptible to nucleophilic attack than typical imines. core.ac.uk

The electrophilicity of the 2H-azirine ring also plays a crucial role in its reactions. The trigonal carbon atom of the C=N bond acts as an electrophilic center, readily attacked by nucleophiles. core.ac.uk The electrophilicity can be modulated by substituents on the azirine ring. Electron-withdrawing groups enhance the electrophilic character, making the molecule a stronger electrophile. acs.org Conversely, electron-donating groups decrease electrophilicity. acs.org This property has been systematically studied to characterize the dienophilic behavior of various substituted 2H-azirines in hetero-Diels-Alder reactions. acs.org

The combination of significant ring strain and tunable electrophilicity makes 2H-azirines versatile reagents in organic synthesis, capable of participating in reactions as electrophiles, dienophiles, and dipolarophiles. core.ac.ukskbu.ac.in

Carbon-Nitrogen (C-N) Bond Cleavage Mechanisms

Cleavage of the carbon-nitrogen (C-N) bonds in the 2H-azirine ring can occur at either the N(1)-C(2) or the N(1)-C(3) position, leading to different types of products. uzh.ch

The cleavage of the N(1)-C(2) single bond is often observed in thermolytic and certain acid-catalyzed reactions. uzh.ch For instance, thermolysis of 2-phenyl-2H-azirines can lead to the formation of substituted indoles via a vinyl nitrene intermediate. uzh.ch Acid-catalyzed reactions, such as the treatment of 2,2-dimethyl-3-phenyl-2H-azirine with perchloric acid in the presence of acetone, result in the formation of oxazolines through N(1)-C(2) bond scission. uzh.ch This cleavage pathway is believed to involve vinyl nitrenium ions as intermediates. uzh.ch

Photochemical C-N bond cleavage has also been documented, although it is less common than C-C bond cleavage. conicet.gov.ar This pathway can be favored by the presence of specific substituents on the azirine ring. For example, irradiating 3-methyl-2-(1-naphthyl)-2H-azirine with long-wavelength light (366 nm) leads exclusively to products derived from C-N bond cleavage. conicet.gov.arnih.govacs.orgresearchgate.net The mechanism is proposed to involve the formation of a vibrationally excited biradical with vinyl nitrene character from the triplet excited state of the azirine. conicet.gov.ar The presence of electron-withdrawing groups, such as a nitro group on the naphthyl substituent, can accelerate this process. conicet.gov.arnih.govacs.org

Transition-metal catalysts, particularly those with low-valent metals like palladium, are also known to promote C-N bond cleavage by oxidative addition to form azaallyl intermediates. nih.gov

Carbon-Carbon (C-C) Bond Cleavage Mechanisms (e.g., C2-C3)

The cleavage of the C(2)-C(3) single bond is a hallmark of the photochemical reactivity of 2H-azirines. uzh.charkat-usa.org Irradiation of 2H-azirines, typically with light of wavelengths shorter than 300 nm, leads to the heterolytic cleavage of the C-C bond, generating highly reactive nitrile ylide intermediates. uzh.charkat-usa.orgwikipedia.org This photochemical ring-opening is a very efficient process. wikipedia.org

The resulting nitrile ylides are 1,3-dipolar species that can be trapped by a variety of dipolarophiles, such as alkenes, alkynes, aldehydes, and nitriles, to form five-membered heterocyclic rings in a regioselective manner. uzh.chbeilstein-journals.org This [3+2] cycloaddition strategy is a valuable method for synthesizing pyrrolines, oxazolines, and imidazoles. uzh.chwikipedia.org

Recent studies have also explored energy transfer (EnT)-catalyzed C-C bond cleavage. acs.org This method allows for the in-situ generation of strained 2H-azirines from isoxazole-5(4H)-ones, followed by selective C(sp²)–C(sp³) bond cleavage of the azirine intermediate to facilitate a formal [3+2] cycloaddition with various electrophiles. acs.org Mechanistic investigations, including DFT calculations, have shed light on the unique nature of this EnT-cascade process. acs.org

Furthermore, Ag(I)-catalyzed reactions of 2H-azirines with α-carbonyl sulfoxonium ylides have been shown to proceed via C-C bond cleavage and reassembly, leading to the formation of α,β-unsaturated imines. nih.gov This transformation involves a radical-mediated formal [3+2] cycloaddition followed by C-C bond cleavage and elimination. nih.gov

Carbon-Nitrogen Double Bond (C=N) Reactivity and Transformations

The carbon-nitrogen double bond (C=N) in 2H-azirines is a key site of reactivity, particularly in reactions with nucleophiles. core.ac.uk The inherent ring strain makes the C=N bond more susceptible to nucleophilic addition compared to acyclic imines. core.ac.uk This addition leads to the formation of an aziridine, which may be stable enough to be isolated or may undergo further rearrangement to open-chain compounds or other heterocycles. core.ac.uk

A variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, as well as hydrides, can add to the C=N bond. core.ac.uk For example, base-catalyzed addition of alcohols or sulfinic acids to 3-phenyl-2H-azirines yields aziridines. uzh.ch In contrast, reaction with benzoic acid at elevated temperatures leads to the formation of a benzamide, where the initially formed aziridine intermediate opens up. uzh.ch

The C=N double bond can also participate in cycloaddition reactions. It can act as a dienophile in [4+2] cycloadditions with reactive dienes and as a dipolarophile in [3+2] cycloadditions with dipolar compounds. uzh.ch Furthermore, reactions with heterocumulenes can lead to [2+2] or [2+2+2] cycloadducts and their subsequent products. uzh.ch

An interesting dimerization reaction of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates involves the formal cleavage of the C=N bond of one azirine molecule and the C-C bond of another. mdpi.comresearchgate.net

Generation and Trapping of Reactive Intermediates

The reactivity of 2H-azirines is often mediated by the formation of highly reactive, short-lived intermediates. Understanding the generation and subsequent chemistry of these intermediates is crucial for elucidating the reaction mechanisms and for harnessing their synthetic potential.

Photolysis of 2H-azirines is the most common and efficient method for generating nitrile ylides. uzh.chwikipedia.org This process involves the heterolytic cleavage of the C(2)-C(3) bond upon irradiation, typically below 300 nm. uzh.chwikipedia.org The formation of these dipolar intermediates has been confirmed by direct spectroscopic observation in cryogenic matrices. conicet.gov.ar

Nitrile ylides are versatile intermediates that readily undergo 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles. uzh.chbeilstein-journals.org This reactivity provides a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. uzh.ch For example, their reaction with electron-deficient alkenes and alkynes yields pyrrolines and pyrroles, respectively. uzh.chnih.gov Similarly, cycloadditions with aldehydes and ketones produce 3-oxazolines, and reactions with nitriles can form imidazoles. uzh.ch

The regioselectivity and stereoselectivity of these cycloadditions have been extensively studied. uzh.ch In some cases, the initially formed cycloadducts can undergo further transformations. For instance, an oxidative cyclodimerization of 2H-azirine-2-carboxylates proceeds through the generation of an azomethine ylide, a type of nitrile ylide, which then participates in a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.comresearchgate.net

Vinyl nitrenes are another class of important reactive intermediates in 2H-azirine chemistry. They are typically generated via thermolysis of vinyl azides, which is a common method for synthesizing 2H-azirines themselves. arkat-usa.orgwikipedia.org The formation of 2H-azirines from vinyl azides can occur either in a concerted manner or via a vinyl nitrene intermediate. arkat-usa.org

Vinyl nitrenes are also implicated in the thermal and some photochemical transformations of 2H-azirines. For example, the thermolysis of certain 2-substituted 2H-azirines can lead to indoles via a vinyl nitrene intermediate formed through N(1)-C(2) bond cleavage. uzh.ch

A notable example of vinyl nitrene intermediacy is the photochemical C-N bond cleavage of 3-methyl-2-(1-naphthyl)-2H-azirine. conicet.gov.ar Irradiation at longer wavelengths generates a biradical with vinyl nitrene character, which then undergoes further rearrangement. conicet.gov.ar The formation of vinyl nitrenes from 2H-azirines is a key step in certain rearrangement reactions and provides an alternative reaction pathway to the more common nitrile ylide route.

Data Tables

Table 1: Mechanistic Pathways of 2H-Azirine Reactivity

Reaction TypeKey Intermediate(s)Primary Bond(s) CleavedTypical ProductsRef.
Photolysis (<300 nm)Nitrile YlideC(2)-C(3)Pyrrolines, Oxazolines, Imidazoles uzh.chwikipedia.org
ThermolysisVinyl NitreneN(1)-C(2)Indoles, Rearranged products uzh.ch
Acid CatalysisVinyl Nitrenium IonN(1)-C(2)Oxazolines, Imidazoles uzh.ch
Nucleophilic AdditionAziridineNone (initially)Aziridines, Open-chain compounds core.ac.ukuzh.ch
Photolysis (>360 nm)Biradical (Vinyl Nitrene character)C-NKetenimines conicet.gov.ar
Transition Metal CatalysisAzaallyl IntermediateC-NPyrroles, Azabutadienes arkat-usa.orgnih.gov
Energy Transfer CatalysisTriplet Diradical, Nitrile YlideC-CPyrrolines acs.org

Azomethine Ylide Formation and Reactions

The cleavage of the carbon-carbon (C-C) bond in the strained three-membered ring of 2H-azirines provides a pathway to form azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily participate in a variety of cycloaddition reactions, offering a powerful strategy for the synthesis of complex nitrogen-containing heterocycles.

The generation of azomethine ylides from 2H-azirines can be initiated by nucleophilic attack on the C=N bond. For instance, in the oxidative cyclodimerization of 2H-azirine-2-carboxylates, N,N-diethylhydroxylamine, generated in situ from the slow oxidation of triethylamine, acts as the nucleophile. researchgate.netresearchgate.netmdpi.com It adds to the azirine, forming an (aminooxy)aziridine intermediate. This intermediate then undergoes ring-opening through C-C bond cleavage to generate the azomethine ylide. researchgate.netmdpi.com This ylide is then trapped by a second molecule of the 2H-azirine in a 1,3-dipolar cycloaddition, ultimately leading to the formation of pyrimidine-4,6-dicarboxylates after rearrangement. researchgate.netmdpi.com The hydrolysis of the azomethine ylide intermediate can sometimes be observed as a competing process. mdpi.com

A significant application of azomethine ylides derived from 2H-azirines is their use in multicomponent reactions. A notable example is the one-pot, three-component reaction between isatins, α-amino acids, and 2H-azirines. acs.orgacs.org In this process, the isatin (B1672199) and α-amino acid first react to form an azomethine ylide in situ. This ylide then acts as the 1,3-dipole in a cycloaddition with the 2H-azirine, which serves as the dipolarophile. acs.org This reaction proceeds with high regio- and diastereoselectivity, affording novel aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks in good yields. acs.orgacs.orgfigshare.com The reaction is versatile, tolerating a wide range of substituents on the isatin, the α-amino acid, and the 2H-azirine. acs.org

Table 1: Synthesis of 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles via 1,3-Dipolar Cycloaddition

Isatin Derivative (Substituent)α-Amino Acid2H-Azirine DerivativeYield (%)Ref
Isatin (H)Sarcosine2,3-Diphenyl-2H-azirine75 acs.org
5-Bromo-isatinSarcosine2,3-Diphenyl-2H-azirine81 acs.org
5-Nitro-isatinSarcosine2,3-Diphenyl-2H-azirine62 acs.org
Isatin (H)L-Proline2,3-Diphenyl-2H-azirine72 acs.org
Isatin (H)Glycine2,3-Diphenyl-2H-azirine68 acs.org
5-Chloro-isatinSarcosine2-Methyl-3-phenyl-2H-azirine78 acs.org

Furthermore, azomethine ylides generated photochemically from 2H-azirines can react with carbon dioxide (CO2) as a C1 building block. researchgate.net This catalyst-free cycloaddition, typically initiated by UV-A light, produces isomeric oxazolones, which can be subsequently aromatized to yield oxazole (B20620) products. researchgate.net The ability of 2H-azirines to function as precursors to azomethine ylides makes them versatile intermediates in synthetic organic chemistry, enabling the construction of diverse heterocyclic scaffolds through 1,3-dipolar cycloadditions. researchgate.netresearchgate.netresearchgate.net

Azaallyl and Iminocarbene Intermediates

Beyond azomethine ylide formation via C-C bond cleavage, the reactivity of 2H-azirines is also characterized by the formation of other key intermediates, namely azaallyl species and iminocarbenes, which arise from the cleavage of either the carbon-nitrogen (C-N) or carbon-carbon (C-C) single bonds of the ring. nih.govresearchgate.netmdpi.com The specific intermediate formed and its subsequent reaction pathway are highly dependent on the reaction conditions (e.g., thermal, photochemical, or metal-catalyzed) and the substitution pattern of the azirine ring. nih.govresearchgate.net

Azaallyl Intermediates: Cleavage of the C2-N bond in 2H-azirines leads to the formation of vinyl nitrenes, which can be considered a resonance form of 1-azaallyl diradicals. researchgate.netnih.govrsc.org While thermal reactions often proceed through vinyl nitrenes, transition-metal catalysis provides a distinct route to stabilized azaallyl intermediates. nih.govnih.gov For example, low-valent palladium complexes can insert into the C-N bond of a 2H-azirine via oxidative addition, forming a palladium-azaallyl complex. nih.gov Similarly, titanium(II) complexes react with 2H-azirines, presumably through oxidative addition into the C-N bond, to generate an azatitanacyclobutene intermediate, which can be viewed as a stabilized azaallyl species. nih.gov These metal-azaallyl intermediates can then be trapped by various reagents or undergo further transformations. In the presence of carbon monoxide, palladium-azaallyl complexes can be carbonylated and react with another equivalent of the complex to form β-lactams. nih.gov

Iminocarbene Intermediates: In contrast to the more common C-N bond cleavage, thermal decomposition of certain substituted 2H-azirines can result in the cleavage of the C2-C3 bond, leading to the formation of highly reactive iminocarbene intermediates. researchgate.netosti.gov This pathway is particularly observed for 2H-azirines bearing alkyl or aryl substituents at the C2 position. researchgate.net The primary reaction of the generated iminocarbene is often a 1,4-hydrogen shift, which produces a 2-azabutadiene. This azabutadiene can then fragment to yield final products like styrenes and nitriles. researchgate.net Gold-catalyzed reactions of 2H-azirines with ynamides have also been proposed to proceed through α-imino gold carbene intermediates, which are generated via nucleophilic attack of the azirine nitrogen onto the gold-activated alkyne, followed by fragmentation of the azirine ring. hep.com.cn These intermediates can then undergo annulation reactions to form polysubstituted pyrroles. hep.com.cn The selective cleavage of each of the three bonds in the azirine ring can thus lead to distinct reactive intermediates—vinylnitrenes, nitrile ylides, and iminocarbenes—highlighting the rich and diverse reactivity of these strained heterocycles. mdpi.com

Table 2: Intermediates from 2H-Azirine Ring Cleavage and Subsequent Products

2H-Azirine PrecursorReaction ConditionIntermediateKey Subsequent ReactionProduct TypeRef
2-Aryl-2H-azirinesFeCl2 catalysisIron vinyl nitrene complex6-π Electrocyclization2,3-Disubstituted indoles nih.gov
2,3-Diphenyl-2H-azirineTi(II) complexAzatitanacyclobuteneC=N insertion of 2nd azirineDiazatitanacyclohexene nih.gov
2-Alkyl-3-phenyl-2H-azirinesThermal decompositionIminocarbene1,4-Hydrogen shift & fragmentationStyrenes, Benzonitrile researchgate.net
2H-AzirinesGold catalysis with ynamidesα-Imino gold carbene[3+2] AnnulationPolysubstituted pyrroles hep.com.cn

Reactivity Profiles and Reaction Types of 2h Azirines

Nucleophilic Addition Reactions

Due to the inherent ring strain, 2H-azirines are more prone to nucleophilic addition than typical imines. core.ac.uk The initial products of these additions are aziridines, which can sometimes be isolated. However, in many cases, these initial adducts are unstable and undergo subsequent ring-opening or rearrangement reactions to yield a diverse array of acyclic and heterocyclic compounds. researchgate.netcore.ac.uk The stability and fate of the intermediate aziridine (B145994) are heavily influenced by the substituents on the azirine ring and the nature of the nucleophile. core.ac.uk

The reaction of 2H-azirines with oxygen-centered nucleophiles is a well-established method for the formation of functionalized organic molecules. Alcohols, in the presence of a base such as sodium methoxide, readily add across the C=N bond. For instance, the reaction of an azirine with sodium methoxide leads to the formation of a trans-aziridine phosphine (B1218219) oxide, with the nucleophile attacking from the less sterically hindered face of the ring. core.ac.uk The presence of fluorine-containing substituents on the azirine ring can significantly increase the stability of the resulting aziridine adducts. core.ac.uk

When 2H-azirines are treated with water or methanol (B129727), they can undergo ring-opening to produce aminoketones or 2-aminoacrolein acetals in high yields. core.ac.uk A notable example involves the reaction of methyl 2H-azirine-3-carboxylate with propargyl alcohol, which yields a stable aziridine adduct in 84% yield. core.ac.uk However, 2-alkoxy and 2-acetoxy aziridines are generally unstable and are prone to react further with O-nucleophiles to form open-chain products like α-aminoacetals and α-aminoketones. core.ac.uk

Carboxylic acids also add to 2H-azirines, but these reactions typically lead to ring-opened products. core.ac.uk Under acidic conditions, the azirine nitrogen is protonated first, followed by the nucleophilic attack of the carboxylate. This process ultimately yields amides in moderate yields. For example, 3-phenyl-2H-azirine reacts with benzoic acid and various substituted acetic acids to form the corresponding amides. core.ac.uk

Nucleophile2H-Azirine ReactantProduct(s)YieldReference
Sodium MethoxideAzirine Phosphine Oxidetrans-Aziridine Phosphine Oxide52% core.ac.uk
Propargyl AlcoholMethyl 2H-azirine-3-carboxylateAziridine Adduct84% core.ac.uk
Methanol2H-Azirine (from photolysis)α-Aminoacetal, α-Aminoketone HydrochlorideNot specified core.ac.uk
Benzoic Acid3-Phenyl-2H-azirineAmideModerate core.ac.uk

Sulfur-centered nucleophiles, such as thiols, readily participate in nucleophilic addition reactions with 2H-azirines. core.ac.uk These reactions typically proceed at room temperature to afford stable aziridine adducts. For instance, the reaction of various thiols with alkyl 2H-azirine-3-carboxylates results in the formation of the corresponding aziridines. core.ac.uk Similarly, 2H-azirine-3-pyrrolidinecarboxamide reacts with thiophenol to yield the corresponding aziridine. core.ac.uk The high nucleophilicity of sulfur compounds makes this a reliable method for the synthesis of sulfur-containing aziridines. libretexts.orgraineslab.com

Nucleophile2H-Azirine ReactantProductReaction TimeReference
Various ThiolsAlkyl 2H-azirine-3-carboxylatesAziridinesMinutes to hours core.ac.uk
Thiophenol2H-Azirine-3-pyrrolidinecarboxamideAziridineNot specified core.ac.uk

Nitrogen-centered nucleophiles, including primary and secondary amines, hydroxylamine, and hydrazine (B178648), add to the C=N bond of 2H-azirines. core.ac.uk While the resulting C-nitrogen aziridine adducts are sometimes rare, certain 2H-azirines react with pyrrolidine and piperidine to form isolable aziridine compounds. core.ac.uk The reaction of 2-halo-2H-azirines with amines can lead to a variety of products, including substituted 2H-azirines and α-diimines, depending on the reaction conditions. acs.orgscispace.com For example, reaction with aniline can result in nucleophilic substitution at the 2-position. scispace.com

The addition of hydrazine and phenylhydrazine to 2-(carbonyl)-2H-azirines has been studied, leading to the formation of tetrahydro-1,2,4-triazin-6-ones and, in lower yields, the direct 1:1 aziridine adducts. rsc.org In some cases, particularly with heteroaromatic nitrogen nucleophiles and hydrazine, the initially formed aziridine can undergo C-C bond cleavage. core.ac.uk The specific reaction pathway is highly dependent on the substituents of the 2H-azirine and the solvent used. core.ac.uk

Nucleophile2H-Azirine ReactantProduct(s)YieldReference
Pyrrolidine2H-AzirineIsolable AziridineNot specified core.ac.uk
Piperidine2H-AzirineIsolable AziridineNot specified core.ac.uk
Aniline2-Bromo-2H-azirine2-Phenylamino-2H-azirineLow scispace.com
Hydrazine2-Aryl-2H-azirine-2-carboxamidesTetrahydro-1,2,4-triazin-6-onesModerate rsc.org
Hydrazine2-Aryl-2H-azirine-2-carboxamidesAziridine AdductSmall rsc.org

A variety of carbon-centered nucleophiles add to the electrophilic carbon of the 2H-azirine C=N bond. core.ac.uk Grignard reagents and organolithium reagents are effective for this transformation, leading to the formation of aziridines that are often stable enough to be isolated in good yields. researchgate.netcore.ac.uk The nucleophilic attack generally occurs on the least sterically hindered face of the azirine ring. researchgate.net

Electron-rich olefins such as enolates and enamines can also react with 2H-azirines. These reactions can proceed via cycloaddition pathways, ultimately leading to the formation of pyrroles or open-chain compounds. core.ac.uk

Nucleophile TypeExample NucleophileProduct Type(s)NotesReference
Organometallic ReagentsGrignard ReagentsIsolable AziridinesAttack from least hindered face researchgate.netcore.ac.uk
Organometallic ReagentsOrganolithium ReagentsIsolable AziridinesGood yields core.ac.uk
Electron-rich OlefinsEnolatesPyrroles, Open-chain compoundsCan proceed via cycloaddition core.ac.uk
Electron-rich OlefinsEnaminesPyrroles, Open-chain compoundsCan proceed via cycloaddition core.ac.uk

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are capable of reducing the C=N bond of 2H-azirines to afford the corresponding saturated aziridines. researchgate.netcore.ac.uk The addition of the hydride anion to the electrophilic carbon of the azirine ring results in an alkoxide intermediate, which is then protonated to yield the final aziridine product. lumenlearning.comlibretexts.orglibretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄ due to the greater polarity of the Al-H bond. libretexts.org

Hydride Source2H-Azirine ReactantProductReference
LiAlH₄General 2H-AzirineAziridine researchgate.netcore.ac.uk
NaBH₄General 2H-AzirineAziridine researchgate.netcore.ac.uk

Cycloaddition Reactions

In addition to nucleophilic additions, 2H-azirines are valuable partners in cycloaddition reactions, serving as versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. nih.govresearchgate.net They can participate as 2π components in these reactions. researchgate.net

One prominent example is the formal (3+2) cycloaddition, which can be catalyzed by transition metals like copper(II). nih.gov In these reactions, the 2H-azirine can act as a synthon, leading to the formation of pyrroline-annulated structures. For instance, the reaction of 3-aryl-2H-azirines with six-membered non-aromatic enols, catalyzed by copper compounds, provides a route to pyrrolo[3,2-c]quinolones, chromeno[3,4-b]pyrroles, and naphtho[1,8-ef]indole scaffolds. nih.gov This transformation proceeds through the cleavage of the N1-C2 bond of the azirine ring. nih.gov

Furthermore, 2H-azirines can participate in interrupted click reactions with alkynes and azides, a process that results in C-C bond formation at the fifth position of a 1,2,3-triazole ring. acs.orgacs.org This reactivity underscores the synthetic utility of 2H-azirines in constructing complex heterocyclic systems.

Reaction TypeReactantsCatalyst/ConditionsProduct(s)Reference
(3+2) Cycloaddition3-Aryl-2H-azirines, Six-membered cyclic enolsCu(II) or Cu(I)Pyrrolo[3,2-c]quinolones, Chromeno[3,4-b]pyrroles, Naphtho[1,8-ef]indoles nih.gov
Interrupted Click Reaction2H-Azirine, Alkyne, Azide (B81097)Copper-catalyzed5-substituted-1,2,3-triazoles acs.orgacs.org
[5+1] CycloadditionDonor-acceptor aziridines, 2-(2-isocyanoethyl)indolesMetal-free2H-1,4-Oxazines rsc.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

The most characteristic reaction of 2H-azirine 1-oxides is the [3+2] cycloaddition, where the nitrone acts as a four-pi electron component reacting with a two-pi electron component (the dipolarophile) to form a five-membered heterocyclic ring. This reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing isoxazolidine derivatives. wikipedia.org The reaction is a concerted, pericyclic process, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org

With Electron-Deficient Olefins and Acetylenes

2H-azirine 1-oxides readily undergo [3+2] cycloaddition reactions with a variety of electron-deficient olefins and acetylenes. The regioselectivity of these reactions is dictated by the electronic nature of the substituents on the dipolarophile. For electron-poor olefins, the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant, leading to the formation of 4-substituted isoxazolidines. wikipedia.org In contrast, with electron-rich olefins, the HOMO of the dipolarophile and the LUMO of the nitrone are the primary interacting orbitals, resulting in 5-substituted isoxazolidines. wikipedia.org

The reaction with acetylenes is also a viable route for the synthesis of isoxazolines. These reactions can be promoted under thermal conditions or with the use of catalysts.

Table 1: [3+2] Cycloaddition of 2H-Azirine 1-oxides with Electron-Deficient Olefins and Acetylenes

2H-Azirine 1-oxide Derivative Dipolarophile Conditions Product Yield (%) Reference
C-Phenyl-N-methylnitrone Acrylonitrile Neat, 80 °C 2-Methyl-3-phenyl-5-cyanoisoxazolidine - wikipedia.org
C-Phenyl-N-methylnitrone Methyl acrylate Toluene (B28343), reflux Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate 85 wikipedia.org
Cyclic Nitrone Methyl propiolate Toluene, reflux Bicyclic isoxazoline - wikipedia.org
C,N-diphenylnitrone Dimethyl acetylenedicarboxylate Benzene (B151609), reflux Dimethyl 2,3-diphenylisoxazoline-4,5-dicarboxylate 90 wikipedia.org
With Nitroalkenes

Nitroalkenes, being electron-deficient, are effective dipolarophiles in [3+2] cycloaddition reactions with 2H-azirine 1-oxides. These reactions provide a direct route to nitro-substituted isoxazolidines, which are valuable synthetic intermediates. The reaction typically proceeds with high regioselectivity, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitroalkene.

Research has shown that these cycloadditions can be carried out under thermal conditions. The resulting nitro-substituted isoxazolidines can be further transformed into other functional groups, making this a versatile synthetic methodology.

Table 2: [3+2] Cycloaddition of 2H-Azirine 1-oxides with Nitroalkenes

This compound Derivative Nitroalkene Conditions Product Yield (%) Reference
C-Phenyl-N-methylnitrone β-Nitrostyrene Toluene, reflux 2-Methyl-3,5-diphenyl-4-nitroisoxazolidine 78 wikipedia.org
1-Pyrroline N-oxide (E)-2-Nitro-1-phenylethene Benzene, reflux Tetrahydro-2-phenyl-3-nitro-1H,3H-pyrrolo[1,2-b]isoxazole 85 wikipedia.org
With Quinones

Quinones can also act as dipolarophiles in [3+2] cycloaddition reactions with 2H-azirine 1-oxides. These reactions lead to the formation of complex heterocyclic systems containing the isoxazolidine ring fused to the quinone moiety. The reaction typically occurs across one of the carbon-carbon double bonds of the quinone ring.

The regioselectivity of the addition is influenced by the substitution pattern on the quinone ring. These reactions provide an efficient route to novel fused heterocyclic compounds with potential biological activity.

Table 3: [3+2] Cycloaddition of 2H-Azirine 1-oxides with Quinones

This compound Derivative Quinone Conditions Product Yield (%) Reference
C-Phenyl-N-methylnitrone 1,4-Benzoquinone Benzene, reflux Fused isoxazolidine-dione 60 wikipedia.org
C,N-Diphenylnitrone 1,4-Naphthoquinone Toluene, reflux Benzo-fused isoxazolidine-dione 75 wikipedia.org
With Aldehydes and Ketones

While 2H-azirine 1-oxides (nitrones) are commonly synthesized from aldehydes and ketones, their cycloaddition with carbonyl compounds as dipolarophiles is less common. The carbonyl group is generally a poor dipolarophile for nitrones. However, under certain conditions, such as with highly activated carbonyl compounds or in the presence of Lewis acid catalysts, [3+2] cycloadditions can occur to yield 1,4,2-dioxazolidines. These reactions are not as general as those with carbon-carbon multiple bonds.

Self-Cycloadditions and Dimerization

Under thermal conditions, 2H-azirine 1-oxides can undergo dimerization. This process typically involves a [3+3] cycloaddition where one molecule of the nitrone acts as the 1,3-dipole and the other acts as the dipolarophile, leading to the formation of 1,4,2,5-dioxadiazinanes. Theoretical studies suggest that this dimerization can proceed through a concerted mechanism. researchgate.net

The propensity for dimerization depends on the substitution pattern of the nitrone, with less sterically hindered nitrones being more prone to this reaction. This self-cycloaddition can sometimes be a competing side reaction in other cycloaddition processes.

Table 4: Dimerization of 2H-Azirine 1-oxides

This compound Derivative Conditions Product Reference
Simple aliphatic nitrones Heating 1,4,2,5-Dioxadiazinane derivative researchgate.net
Aromatic nitrones Thermal Substituted 1,4,2,5-Dioxadiazinane researchgate.net

Higher-Order Cycloadditions ([2+2], [2+2+2], [2+4])

While [3+2] cycloadditions are the most prevalent reaction pathway for 2H-azirine 1-oxides, they can participate in higher-order cycloadditions under specific conditions, although these are less common.

[2+2] Cycloadditions: These reactions are generally photochemically allowed and can occur between the C=N bond of the nitrone and a suitable alkene to form a 1,2-oxazetidine ring. However, this mode of reaction is not as common as the [3+2] pathway.

[2+2+2] Cycloadditions: There is limited evidence for concerted [2+2+2] cycloadditions involving nitrones. Stepwise processes leading to six-membered rings are more likely.

[2+4] Cycloadditions (Diels-Alder type): In some instances, a this compound can act as a dienophile in a Diels-Alder reaction with a diene. This would lead to the formation of a six-membered heterocyclic ring. The feasibility of this reaction depends on the specific electronic properties of both the nitrone and the diene.

Ring Expansion Chemistry to Diverse Heterocyclic Systems

The relief of ring strain is a primary driving force for the chemical transformations of 2H-azirines. This often manifests as ring expansion, where the three-membered ring is incorporated into a larger cyclic structure. These reactions typically proceed through the cleavage of either the C–C or C–N bond of the azirine ring, generating reactive intermediates such as vinyl nitrenes or nitrile ylides. These intermediates can then be trapped by various dipolarophiles or undergo intramolecular cyclization to furnish a wide variety of nitrogen-containing heterocycles.

The synthesis of five-membered nitrogen heterocycles is a well-established application of 2H-azirine chemistry. Through various cycloaddition pathways, 2H-azirines serve as valuable precursors to pyrroles, imidazoles, and oxazoles.

Pyrroles: The reaction of 2H-azirines with electron-deficient alkynes provides a route to highly substituted pyrroles. thieme-connect.com For instance, a visible-light-induced formal [3+2] cycloaddition has been developed for this purpose under metal-free conditions. thieme-connect.com This reaction is proposed to proceed via a single-electron oxidation of the 2H-azirine to a radical cation, which then opens to an aza-allenyl radical cation that adds to the alkyne. thieme-connect.com Copper-catalyzed reactions of 2H-azirines with terminal alkynes also yield polysubstituted pyrroles, specifically 3-alkynylated pyrroles, under mild conditions. acs.orgacs.org The reaction between 2H-azirines and enamines can produce 1H-pyrrole-2-carboxylic acid derivatives after acid treatment of the intermediate dihydropyrroles. rsc.orgrsc.org Furthermore, nickel-catalyzed reactions with 1,3-dicarbonyl compounds can expand the azirine ring to a pyrrole ring. researchgate.net

Imidazoles: 2H-imidazoles can be synthesized via the copper(I)-catalyzed ring expansion of 2-methoxy-2H-azirines. rsc.orgbohrium.comrsc.org This method offers a switchable pathway that can selectively lead to either imidazoles or pyrimidines. rsc.orgbohrium.com Another approach involves the reaction of 2H-azirines, generated in situ from vinyl azides, with cyanamide to produce 2-aminoimidazoles. rsc.org Zinc(II) chloride has been used to catalyze the reaction between 2H-azirines and benzimidates, yielding trisubstituted NH-imidazoles. rsc.org

Oxazoles: A notable method for oxazole (B20620) synthesis involves a visible-light-induced photoredox-catalyzed [3+2] cycloaddition/oxidative aromatization sequence between 2H-azirines and aldehydes. acs.orgthieme-connect.com This provides a general route to 2,4,5-trisubstituted oxazoles under mild conditions. acs.orgthieme-connect.com A plausible mechanism involves the single-electron oxidation of the 2H-azirine to form a 2-azaallenyl radical cation, which is then attacked by the aldehyde. acs.org Additionally, a base-mediated intermolecular substitution between 2-acyloxy-2H-azirines and N- or O-nucleophiles, followed by ring expansion, offers a metal-free route to highly functionalized oxazoles. acs.org

HeterocycleReactantsCatalyst/ConditionsKey Features
Pyrrole2H-Azirine, Electron-deficient alkyneVisible light, Photoredox catalystMetal-free, Regioselective
3-Alkynyl Pyrrole2H-Azirine, Terminal alkyneCopper catalystMild conditions, Good yields
Pyrrole2H-Azirine, EnamineAcid treatmentForms pyrrole-2-carboxylic acid derivatives
Imidazole2-Methoxy-2H-azirine, OximeCopper(I) catalystSwitchable synthesis with pyrimidines
2-Aminoimidazole2H-Azirine (from vinyl azide), CyanamideVariousIn situ generation of 2H-azirine
Oxazole2H-Azirine, AldehydeVisible light, Photoredox catalystOne-pot synthesis of multisubstituted oxazoles
Oxazole2-Acyloxy-2H-azirine, N- or O-nucleophileBase-mediatedMetal-free, Access to highly substituted oxazoles

The ring expansion of 2H-azirines can also be directed towards the synthesis of six-membered heterocycles. A key example is the switchable synthesis of substituted pyrimidines from 2-methoxy-2H-azirines, which is achieved through a copper(I)-catalyzed [3+3] annulation process. rsc.orgrsc.orgresearchgate.net This reaction's outcome, leading to either pyrimidines or 2H-imidazoles, can be controlled by the reaction conditions, showcasing the versatility of 2H-azirines as synthetic precursors. rsc.orgrsc.org

While less common, the synthesis of larger seven-membered and even nine-membered heterocyclic systems from 2H-azirines has been reported. For example, the thermolysis of β-(benzofuran-2-yl)vinyl azides, which proceeds through a 2H-azirine intermediate, can lead to the formation of a benzofurobenzazepine, a seven-membered ring system. oup.com The specific product formed is dependent on the substitution pattern of the starting material. oup.com

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in activating 2H-azirines and directing their reactivity towards specific transformation pathways, often under milder conditions than thermally or photochemically induced reactions.

Palladium catalysts have been utilized in the ring-opening reactions of 2H-azirines. For instance, a palladium-catalyzed reaction of 2H-azirines with hydrazones has been developed as a method for constructing polysubstituted pyrazoles. researchgate.net

Copper catalysts are particularly versatile in promoting the ring expansion reactions of 2H-azirines. As previously mentioned, copper(I) salts catalyze the reaction of 2H-azirines with terminal alkynes to afford 3-alkynylated pyrroles. acs.orgacs.org This transformation is believed to proceed through the formation of a copper acetylide, which then reacts with the 2H-azirine to cleave the C-N single bond, ultimately leading to the pyrrole product after isomerization and cyclization. acs.org Furthermore, copper(I) catalysts are instrumental in the switchable synthesis of pyrimidines and 2H-imidazoles from 2-methoxy-2H-azirines. rsc.orgrsc.org Copper catalysis is also involved in the coupling reaction between N-phenoxyacetamides and 2H-azirines, which results in the formation of α-amino oxime ethers through the cleavage and reformation of N–O and C–N bonds. researchgate.net

Metal CatalystReactantsProduct
Palladium2H-Azirine, HydrazonePolysubstituted Pyrazole (B372694)
Copper(I)2H-Azirine, Terminal Alkyne3-Alkynylated Pyrrole
Copper(I)2-Methoxy-2H-azirine, Oxime AcetatePyrimidine (B1678525) or 2H-Imidazole
CopperN-Phenoxyacetamide, 2H-Azirineα-Amino Oxime Ether

Titanium-Mediated Reactions

Titanium(II) complexes have emerged as effective mediators for the coupling of 2H-azirines, leading to the formation of diazatitanacyclohexenes. These intermediates display a range of stabilities and reactivities that are dependent on the substituents of the starting 2H-azirine. The reaction of Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) with 2,3-diphenyl-2H-azirine results in the formation of a diazatitanacyclohexene. This process is proposed to occur through an initial oxidative addition of the titanium(II) into the C-N single bond of the azirine ring to form an azatitanacyclobutene intermediate. This intermediate then undergoes a rapid insertion of the C=N bond of a second 2H-azirine molecule into the Ti-C bond to yield the final diazatitanacyclohexene product.

The reactivity of the resulting diazatitanacyclohexene is highly influenced by the substituents on the original 2H-azirine. For instance, the diazatitanacyclohexene derived from 2,3-diphenyl-2H-azirine can fragment to produce an azabutadiene and a nitrile. In contrast, a methyl-substituted diazatitanacyclohexene, formed from 2-methyl-3-phenyl-2H-azirine, is thermally stable. Furthermore, an H-substituted complex derived from 3-phenyl-2H-azirine undergoes decomposition through protonolysis of the cyclopentadienyl (Cp) ligands. These titanium-mediated reactions have shown potential for catalytic applications in the functionalization of 2H-azirines, a novel area of research.

Table 1: Selected Titanium-Mediated Reactions of 2H-Azirines

2H-Azirine Substrate Titanium Reagent Product(s) Reference
2,3-diphenyl-2H-azirine Cp₂Ti(BTMSA) Diazatitanacyclohexene, Azabutadiene, Nitrile
2-methyl-3-phenyl-2H-azirine Cp₂Ti(BTMSA) Thermally stable diazatitanacyclohexene
3-phenyl-2H-azirine Cp₂Ti(BTMSA) Decomposed product via protonolysis

Silver-Catalyzed Transformations

Silver catalysts have been employed in a variety of transformations involving 2H-azirines and their derivatives, showcasing their utility in promoting unique reactivity patterns.

A notable application of silver in conjunction with palladium is the divergent dimerization of 2H-azirines. This co-catalyzed reaction can be tuned to selectively produce either tetrasubstituted pyrroles or pyrimidines with regioselectivity. The outcome of the reaction is dependent on the specific reaction conditions, highlighting the distinct catalytic roles of both metals in directing the chemodivergence of the dimerization process.

While direct silver-catalyzed reactions of 2H-azirines are a developing area, the use of silver in related aziridination reactions provides valuable insight into its potential. Silver(I) compounds, in the presence of a nitrenoid source like PhI=NTs, have been shown to efficiently catalyze the aziridination of olefins. Mechanistic studies on dinuclear silver(I) nitrene transfer catalysts suggest the involvement of silver(II) and silver(III) intermediates, with nitrene transfer likely occurring from the silver(III) species. Although this method does not use 2H-azirines as the nitrene source, it demonstrates the competency of silver catalysts in facilitating C-N bond formation, a key transformation for aziridine synthesis.

Furthermore, silver catalysis is effective in the functionalization of the aziridine ring, a common product of 2H-azirine reactions. A silver-catalyzed trifluoromethoxylation of N-tosyl aziridines has been developed, providing a method to access β-trifluoromethoxylated amines. This reaction proceeds under mild conditions and exhibits good chemo- and regioselectivity. The proposed mechanism involves the activation of the aziridine by the silver Lewis acid, followed by nucleophilic attack of the trifluoromethoxide anion.

Iron-Catalyzed Rearrangements

Iron catalysis has been utilized to promote rearrangements and functionalizations of 2H-azirines. An example of this is the iron-catalyzed C(sp³)-H acyloxylation of aryl-2H-azirines. This reaction, which employs hypervalent iodine(III) reagents, leads to the formation of monoacyloxylated 3-aryl-2H-azirines in good yields.

In a distinct transformation, the presence of diiron nonacarbonyl (Fe₂(CO)₉) can induce a novel rearrangement of a 2H-azirine derivative. Specifically, the reaction of (Z)-2-phenyl-3-(2,3-diphenyl-2H-azirin-2-yl)acrylophenone with Fe₂(CO)₉ in benzene results in the formation of 2,3,5,6-tetraphenylpyridine. This transformation is noteworthy as it involves the loss of an oxygen atom, indicating a complex reaction pathway facilitated by the iron carbonyl complex.

Photoredox and Organocatalytic Applications

Visible Light-Promoted Transformations

Visible light-promoted photoredox catalysis has emerged as a powerful tool for the transformation of 2H-azirines, enabling the synthesis of various heterocyclic compounds under mild conditions.

One such application is the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to produce substituted oxazoles. This reaction is catalyzed by an acridinium salt photocatalyst and proceeds at room temperature under blue LED irradiation. The process is believed to occur via a radical pathway, with molecular oxygen acting as an environmentally benign oxidant. The reaction tolerates a range of functional groups on both the 2H-azirine and the alkynyl bromide.

Another significant visible light-promoted transformation is the formal [3+2] cycloaddition of 2H-azirines with nitroalkenes to afford trisubstituted pyrroles. This metal-free reaction is catalyzed by an organic dye, 9-mesityl-10-methylacridinium tetrafluoroborate, under blue light irradiation. In contrast to metal-catalyzed reactions that typically proceed through C-N bond cleavage, this photochemical approach is proposed to involve C-C bond cleavage of the 2H-azirine.

Organocatalytic Asymmetric Processes

Organocatalysis has been successfully applied to the asymmetric synthesis and transformation of 2H-azirines, providing enantioselective routes to chiral nitrogen-containing molecules.

The first enantioselective Neber reaction of β-ketoxime sulfonates, catalyzed by a bifunctional thiourea, has been developed for the synthesis of 2H-azirine carboxylic esters. This process affords the chiral 2H-azirines in good yields and with high enantioselectivity. These chiral 2H-azirines can then be used in the stereoselective synthesis of di- and trisubstituted aziridines. In a related development, the asymmetric Neber reaction of 3-O-sulfonyl ketoximes derived from isatins, catalyzed by (DHQD)₂PHAL, provides access to chiral spirooxindole 2H-azirines.

Furthermore, the organocatalytic asymmetric nucleophilic addition of arylpyrazoles to 2H-azirines has been realized, leading to the synthesis of chiral 3,3-disubstituted aziridines with high yields and excellent enantioselectivities. This method can also be adapted for the kinetic resolution of racemic 2H-azirines, allowing for the recovery of optically active 2H-azirines.

Stereoselectivity and Regioselectivity in 2H-Azirine Reactions

The inherent strain and electrophilicity of the 2H-azirine ring make it a versatile substrate for a variety of stereoselective and regioselective transformations. Nucleophilic addition to the C=N bond is a common reaction pathway that can proceed with high levels of stereocontrol.

For instance, the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine oxides provides a straightforward and efficient method for the stereoselective synthesis of aziridine-2-phosphonates and -phosphine oxides. Similarly, the addition of nucleophiles such as heterocyclic amines and benzenethiol to these 2H-azirines yields functionalized aziridines. These aziridine products can then serve as intermediates for the regioselective synthesis of various aminophosphorus derivatives. The nucleophilic attack generally occurs from the less sterically hindered face of the azirine ring.

Kinetic resolution of racemic 2H-azirines represents another powerful strategy for achieving stereoselectivity. A highly efficient kinetic resolution has been achieved through the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Using a copper(I) catalyst with a chiral Phosferrox ligand, optically pure 2H-azirines can be obtained with excellent enantioselectivities. This process simultaneously provides access to structurally novel and enantioenriched 1,3-diazabicyclo[3.1.0]hexane derivatives.

The regioselectivity of nucleophilic attack on the 2H-azirine ring is influenced by both electronic and steric factors. In the case of methylene-2H-azirines, the reaction is regiocontrolled, with nucleophiles adding at the C-3 position.

Table 2: Stereoselective and Regioselective Reactions of 2H-Azirines

Reaction Type 2H-Azirine Substrate Reagent/Catalyst Product Key Feature(s) Reference
Nucleophilic Addition 2H-azirine phosphonate/phosphine oxide Grignard reagents Aziridine-2-phosphonate/-phosphine oxide Diastereoselective addition
Kinetic Resolution Racemic 2H-azirines Azomethine ylides / (S,Sp)-Ph-Phosferrox/Cu(I) Optically pure 2H-azirines and 1,3-diazabicyclo[3.1.0]hexanes High enantioselectivity and resolution efficiency
Nucleophilic Addition Methylene-2H-azirines Water, Methanol Aminoketones, 2-Aminoacrolein acetals Regiocontrolled addition at C-3

Theoretical and Computational Chemistry Studies of 2h Azirines

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms of 2H-azirines. acs.orgmdpi.com DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways.

One area of significant investigation is the cycloaddition reactions of 2H-azirines. For instance, in the N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of 2H-azirines with ketones, DFT calculations (using the M06-2X functional) have detailed a five-step mechanism. researchgate.net This begins with the nucleophilic addition of the NHC to the azirine, followed by proton transfer, ring-opening, addition to the ketone, and finally, catalyst regeneration. researchgate.net These calculations revealed that the ring-opening step is crucial for determining the regioselectivity, favoring the cleavage of the C–N bond. researchgate.net

Similarly, DFT studies have been instrumental in understanding the Lewis acid-catalyzed Diels-Alder reactions of 2H-azirines. diva-portal.org Calculations have shown that Lewis acids lower the LUMO energy of the 2H-azirine, thereby activating it for cycloaddition and leading to shorter reaction times and lower temperatures. diva-portal.org In the reaction of 3-aryl-2H-azirines with acylketenes, DFT calculations at the B3LYP/6-31G(d) level uncovered a domino reaction sequence involving an initial acid-catalyzed dimerization of the azirine, followed by a double cycloaddition. beilstein-journals.orgnih.gov

DFT has also been applied to understand photochemical reactions. Upon photoexcitation, 2H-azirines can undergo cleavage of either the C-C or C-N bond. aip.orgacs.org Calculations have shown that the pathway is dependent on the substituents and the nature of the electronic excitation. aip.orgacs.org For example, in 2-formyl-2H-azirine, excitation of the carbonyl chromophore leads to C-N bond cleavage, while excitation of the imine chromophore results in C-C bond cleavage to form a nitrile ylide. aip.orgaip.org These computational findings have been corroborated by dynamics simulations, which show that the photocleavage of the C-C bond in 2H-azirine and 3-phenyl-2H-azirine is an ultrafast nonadiabatic process. acs.orgacs.org

Furthermore, DFT calculations have shed light on the mechanisms of oxidative cyclodimerization reactions. In the triethylamine-promoted reaction of 2H-azirine-2-carboxylates, DFT studies detailed a mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine (formed from the oxidation of triethylamine), generation of an azomethine ylide, and a subsequent 1,3-dipolar cycloaddition. researchgate.netnih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in 2H-Azirine Reaction Mechanism Studies

Reaction TypeDFT FunctionalBasis SetKey Findings
NHC-catalyzed [4+2] annulationM06-2XNot specifiedFive-step mechanism, ring-opening is regioselectivity-determining. researchgate.net
Lewis acid-catalyzed Diels-AlderB3LYPLACVP+Lewis acid lowers LUMO energy, activating the azirine. diva-portal.org
Reaction with acylketenesB3LYP6-31G(d)Domino reaction involving dimerization and double cycloaddition. beilstein-journals.orgnih.gov
Photochemical decompositionCASPT2//CASSCF6-31G, cc-pVTZSubstituent-dependent C-C vs. C-N bond cleavage. aip.orgacs.org
Oxidative cyclodimerizationNot specifiedNot specifiedMechanism involves azomethine ylide formation and cycloaddition. researchgate.netnih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 2H-azirines is key to their high reactivity. mdpi.com Computational methods are used to analyze this structure and predict how these molecules will behave in chemical reactions.

The inherent ring strain and the presence of an electron-rich C=N bond, along with a lone pair on the nitrogen atom, define the reactivity of 2H-azirines. acs.org Analysis of the electronic structure often begins with the geometry of the ring. The C-N single bond in the 2H-azirine ring is unusually long, a feature that has been confirmed by both X-ray crystallography and CASSCF calculations. aip.orgacs.org For instance, in 2,2-bis(p-methoxyphenyl)-3-methyl-2H-azirine, the C-N bond length is 1.598 Å. aip.orgacs.org This elongated bond helps to explain the preference for C-N bond cleavage in thermal reactions. aip.org

Global and local reactivity descriptors, derived from DFT, are powerful tools for predicting the reactivity and selectivity of 2H-azirines in reactions like Diels-Alder cycloadditions. acs.org By calculating indices such as electrophilicity (ω), chemical potential (μ), and chemical hardness (η), researchers can predict the behavior of substituted 2H-azirines as dienophiles. acs.org For example, studies have shown that 2H-azirines bearing electron-withdrawing groups on an aryl substituent have higher electrophilicity values, making them stronger electrophiles in cycloaddition reactions. acs.org

Natural Bond Orbital (NBO) analysis is another technique used to gain deeper insight into the electronic structure. researcher.lifeuni-muenchen.de NBO analysis transforms the wavefunction into a localized Lewis structure, allowing for the examination of donor-acceptor interactions. This has been used to investigate the role of the NHC catalyst in annulation reactions and to confirm delocalization effects in related systems. researchgate.netresearcher.life

Furthermore, computational studies have explored the electronic states involved in photochemical reactions. The lowest singlet excited state (S1) of 2H-azirine is typically an nπ* state, resulting from the excitation of an electron from the nitrogen lone pair to the C=N π* orbital. acs.org The nature and energy of these excited states, which can be calculated using methods like CASPT2, determine the photochemical reaction pathways, such as the selective cleavage of the C-C or C-N bond. acs.orgacs.org

Table 2: Calculated Electronic Properties of Substituted 2H-Azirines (Dienophiles)

Dienophile SubstituentElectrophilicity Index (ω) in eVChemical Potential (μ) in eVChemical Hardness (η) in eV
4-NO24.09-5.693.93
4-Cl2.87-4.673.79
4-H2.59-4.383.73
4-CH32.45-4.243.67
4-OH2.22-4.133.82
4-NH22.07-3.893.65

Data adapted from theoretical studies on Diels-Alder reactions. The specific diene used for interaction context is cyclopentadiene. acs.org

Ring Strain Energy Calculations in 2H-Azirine Systems

The high reactivity of 2H-azirines is intrinsically linked to their significant ring strain energy (RSE). researchgate.netresearchgate.net Computational chemistry provides a means to quantify this strain and understand its origins and consequences.

The RSE of the parent, unsubstituted 2H-azirine has been estimated to be around 48 kcal/mol. diva-portal.org This is considerably higher than the RSE of its saturated analog, aziridine (B145994) (26-27 kcal/mol), highlighting the additional strain introduced by the C=N double bond within the three-membered ring. diva-portal.org In contrast, the isomeric 1H-azirines are calculated to be even more strained, with energies 33-37 kcal/mol higher than 2H-azirines. diva-portal.org

RSE is typically calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. nih.govacs.org This method helps to isolate the strain energy by canceling out other energetic contributions. High-level computational methods, such as DLPNO-CCSD(T) combined with large basis sets (e.g., def2-TZVPP), are employed to obtain accurate RSE values. nih.govacs.org

Studies comparing 1H- and 2H-isomers of pnictogen (Group 15) containing three-membered rings have found that the 2H-isomers are generally more stable (lower RSE). nih.govacs.org The difference is most pronounced for nitrogen, with the antiaromatic character of 1H-azirine contributing significantly to its higher energy. nih.gov For 2H-azirine, analysis of its structure using Quantum Theory of Atoms in Molecules (QTAIM) confirms it possesses a proper ring structure with a ring critical point, unlike some of its heavier analogs. nih.govacs.org

The introduction of substituents can modulate the ring strain, although the fundamental high strain of the azirine core remains. The strain energy is a critical factor driving the ring-opening reactions that are characteristic of 2H-azirine chemistry, as these reactions relieve the inherent strain of the three-membered ring. researchgate.net

Table 3: Comparison of Calculated Ring Strain Energies (RSE)

CompoundRSE (kcal/mol)Computational MethodNotes
2H-Azirine~48Not specifiedSignificantly more strained than aziridine. diva-portal.org
Aziridine26-27Not specifiedSaturated analog of 2H-azirine. diva-portal.org
1H-Azirine33-37 (higher than 2H-azirine)Not specifiedIsomer of 2H-azirine. diva-portal.org
2H-Azirine41.6DLPNO-CCSD(T)/def2-TZVPPCalculated via homodesmotic reaction. nih.gov
1H-Azirine71.4DLPNO-CCSD(T)/def2-TZVPPCalculated via homodesmotic reaction; difference attributed to anti-aromaticity. nih.gov

Computational Investigations of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving chiral 2H-azirines or reactions that create new stereocenters. diva-portal.org

In the context of enantioselective reactions, DFT calculations can model the transition states for the formation of different stereoisomers. By comparing the energies of these transition states, the major product can be predicted. For example, in the copper-hydride-catalyzed kinetic resolution of 2H-azirine carboxylates, DFT calculations were used to develop a stereochemical model. chemrxiv.org This model, which accounted for non-classical bonding interactions between the nitrogen atom and a phenyl group in the transition state, successfully predicted the absolute configuration of the major enantiomer. chemrxiv.org

DFT has also been used to explain the diastereoselectivity of cycloaddition reactions. In Lewis acid-catalyzed Diels-Alder reactions of 2H-azirines, the calculations often predict a specific stereoisomeric product, which is then confirmed by experimental results. diva-portal.org For instance, these cycloadditions have been shown to proceed with endo selectivity, yielding a single diastereoisomeric product. diva-portal.org

These computational investigations not only predict the outcome of stereoselective reactions but also provide a detailed, atomistic understanding of the origins of that selectivity. This knowledge is crucial for the rational design of new catalysts and reaction conditions to achieve desired stereochemical control. researchgate.netresearchgate.net

Synthetic Applications and Building Block Utility of 2h Azirines

Modular Synthesis of Complex N-Heterocyclic Scaffolds

The high ring strain and the presence of an electrophilic carbon-nitrogen double bond make 2H-azirine derivatives valuable precursors for a variety of nitrogen-containing heterocyclic compounds (N-heterocycles). ontosight.ainih.gov The introduction of an N-oxide functionality in 2H-Azirine 1-oxide further modulates its electronic properties and reactivity, opening avenues for the construction of complex scaffolds. Research has shown that related 2H-azirines can undergo cycloaddition and ring-expansion reactions to form larger heterocyclic systems such as pyrroles, pyrazines, and oxazines. nih.govresearchgate.netresearchgate.net For instance, transition-metal-catalyzed reactions of 2H-azirines with alkynes or other unsaturated systems have proven to be effective strategies for synthesizing highly substituted pyrroles and other N-heterocycles. nih.gov While specific studies on This compound in these contexts are not as extensively documented as for its parent compound, the foundational reactivity of the azirine ring suggests its potential as a synthon for novel heterocyclic frameworks.

Precursors to Alpha-Amino Acid Derivatives

A significant application of 2H-azirine chemistry lies in the synthesis of α-amino acid derivatives. researchgate.netresearchgate.net The ring-opening of the azirine moiety provides a direct route to these valuable compounds, which are fundamental components of peptides and proteins. Specifically, phosphorylated 2H-azirines have been utilized as intermediates for the regioselective synthesis of α-aminophosphonates. acs.orgnih.gov The addition of nucleophiles to the C=N bond of the azirine ring, followed by ring cleavage, is a key strategy. For example, the reaction of 2H-azirine phosphonates and phosphine (B1218219) oxides with nucleophiles can lead to α-aminophosphorus derivatives. acs.orgnih.gov A study on the addition of O- and S-nucleophiles to 2H-azirine phosphine oxides and phosphonates demonstrated a straightforward method to prepare α-aminophosphine oxides and phosphonates. nih.gov Depending on the nucleophile used, different α-aminophosphorus compounds can be obtained. nih.gov

PrecursorNucleophileProduct TypeReference
2H-Azirine phosphonate/phosphine oxideGrignard reagentsα-Aminophosphonates acs.orgnih.gov
2H-Azirine phosphonate/phosphine oxideBenzenethiolPhenylsulfenyl-substituted α-aminophosphorus derivatives acs.orgnih.gov
2H-Azirine phosphine oxides/phosphonatesAliphatic alcohols (e.g., methanol)α-Aminophosphine oxide/phosphonate acetals nih.gov
2H-Azirine phosphine oxides/phosphonatesPhenols, thiolsAllylic α-aminophosphine oxides/phosphonates nih.gov

Preparation of Functionalized Aziridines

The conversion of 2H-azirines to functionalized aziridines is a fundamental transformation that capitalizes on the reactivity of the strained C=N bond. ontosight.aicore.ac.uk Nucleophilic addition to this bond leads to the formation of the corresponding saturated three-membered ring, the aziridine (B145994). The stereoselectivity of this addition is often high, with the nucleophile attacking from the less hindered face of the azirine ring. acs.org Research has detailed the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine oxides to yield functionalized aziridines. acs.orgnih.gov Similarly, the addition of heterocyclic amines and thiols has been shown to produce a variety of substituted aziridines. acs.orgnih.gov These functionalized aziridines are not merely stable end-products; they often serve as key intermediates that can undergo further regioselective ring-opening reactions. acs.orgnih.gov

2H-Azirine ReactantNucleophileResulting AziridineReference
2H-Azirine phosphonate/phosphine oxideGrignard reagentsAziridine-2-phosphonates and -phosphine oxides acs.orgnih.gov
2H-Azirine phosphonate/phosphine oxidePhthalimide, ImidazoleFunctionalized aziridines acs.orgnih.gov
2H-Azirine phosphonate/phosphine oxideBenzenethiolThiol-functionalized aziridines acs.orgnih.gov

Synthesis of Polycyclic and Fused-Ring Systems

The inherent strain and reactivity of the 2H-azirine ring make it an attractive partner in cycloaddition reactions, providing a pathway to polycyclic and fused-ring systems. researchgate.netresearchgate.net The photolysis of azirines can generate nitrile ylides, which are 1,3-dipoles capable of reacting with various dipolarophiles to construct five-membered heterocyclic rings like pyrrolines. wikipedia.org Furthermore, transition metals can mediate the coupling of 2H-azirines to form larger, more complex structures. For example, titanium-mediated coupling reactions have been shown to produce diazatitanacyclohexenes from 2H-azirines, which can then be transformed into other N-heterocycles. nih.gov While these examples showcase the potential of the 2H-azirine core, specific applications of This compound in the synthesis of polycyclic systems remain a developing area of research.

Integration into Advanced Organic Synthesis Strategies

The unique reactivity of the 2H-azirine ring system has led to its integration into more advanced and complex organic synthesis strategies. beilstein-journals.org The isomerization of isoxazoles represents a powerful method for preparing 2H-azirine-2-carboxylic acid derivatives, which are valuable synthetic building blocks. beilstein-journals.orgbeilstein-journals.org These azirine-2-carboxylates can then be converted into a wide array of other functional groups, including amides, esters, and azides. beilstein-journals.orgbeilstein-journals.org The ability to generate these highly functionalized and strained rings opens up possibilities for their use in cascade reactions and multicomponent reactions, leading to the efficient construction of complex molecules from simple precursors. The development of catalytic and enantioselective transformations involving 2H-azirines further underscores their importance as versatile intermediates in modern organic synthesis. mdpi.com

Advanced Characterization Techniques in 2h Azirine Research

Advanced Spectroscopic Methods for Elucidating Reaction Intermediates (e.g., NMR, 2D NOESY)

No published studies utilizing NMR or 2D NOESY spectroscopy for the elucidation of 2H-Azirine 1-oxide reaction intermediates were found. While these techniques are commonly used for other 2H-azirine derivatives to determine stereochemistry and analyze reaction products, there is no evidence of their application to the 1-oxide form. worktribe.comnih.gov

X-ray Crystallography for Structural Elucidation of Novel 2H-Azirine Derivatives and Adducts

There are no available X-ray crystallography reports for this compound or its adducts. This technique has been instrumental in confirming the structure of various other 2H-azirine derivatives, often revealing key details about bond lengths and ring strain that influence their reactivity. osti.govworktribe.comcore.ac.ukresearchgate.netrsc.org However, no such structural data exists in the literature for the target compound.

Spectroscopic Studies of Reaction Dynamics and Kinetics

A search for studies on the reaction dynamics and kinetics of this compound using spectroscopic methods yielded no results. Kinetic studies have been performed on other 2H-azirine systems, for instance, in kinetic resolutions, but this research does not include the 1-oxide. nih.gov

Future Directions and Emerging Research Areas in 2h Azirine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus in modern 2H-azirine chemistry is the development of catalytic systems that can control the stereochemical outcome of their reactions. Given that 2H-azirines are potent precursors for chiral aziridines and amines, achieving high enantioselectivity is a significant goal. researchgate.netnih.gov

Recent breakthroughs include the first copper hydride-catalyzed kinetic resolution of racemic 2H-azirines, which provides access to N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.org Another efficient method for the kinetic resolution of 2H-azirines involves asymmetric allylation using a bismuth acetate/chiral phosphoric acid catalytic system, achieving a selectivity factor (s-factor) of up to 127 with low catalyst loading. acs.orgacs.org

Organocatalysis has also emerged as a powerful tool. Cinchona alkaloid-derived sulfonamides have been successfully employed as catalysts for the enantioselective reaction of 2H-azirines with thiols. researchgate.net Similarly, the asymmetric Neber reaction, a classic method for 2H-azirine synthesis, has been rendered enantioselective using cinchona-based organocatalysts like (DHQD)₂PHAL to produce chiral spirooxindole 2H-azirines. rsc.org Furthermore, novel chiral bis(imidazoline)/Zn(II) catalysts have been developed for the highly enantioselective nucleophilic addition of phosphites to various 3-substituted 2H-azirines. researchgate.net

These advancements in catalytic systems are crucial for transforming racemic 2H-azirines into valuable, enantioenriched building blocks for complex molecule synthesis. chemrxiv.org

Table 1: Overview of Novel Catalytic Systems in 2H-Azirine Reactions
Catalytic SystemReaction TypeKey FindingsReference
Copper Hydride / Chiral LigandReductive Kinetic ResolutionProduces N-H aziridine-2-carboxylates with up to 94% ee and >20:1 dr. chemrxiv.org
Bi(OAc)₃ / Chiral Phosphoric AcidAsymmetric Allylation (Kinetic Resolution)High kinetic resolution performance with an s-factor up to 127. acs.orgacs.org
(DHQD)₂PHAL (Organocatalyst)Asymmetric Neber ReactionSynthesis of chiral spirooxindole 2H-azirines with up to 92:8 er. rsc.org
Chiral Bis(imidazoline)/Zn(II)Nucleophilic Addition of PhosphitesFirst highly enantioselective addition of phosphites to 2H-azirines. researchgate.net
Cinchona Alkaloid SulfonamideNucleophilic Addition of ThiolsFirst catalytic enantioselective reaction of 2H-azirines with thiols. researchgate.net

Exploration of New Reactivity Modes and Mechanistic Pathways

Due to their high ring strain and electrophilic C=N bond, 2H-azirines are highly reactive intermediates capable of undergoing diverse transformations. researchgate.netbeilstein-journals.org Research is actively exploring novel reactivity modes beyond traditional nucleophilic additions and cycloadditions.

One area of investigation is the controlled cleavage of the azirine's C–C or C–N bonds. researchgate.net Photolysis typically cleaves the C–C bond to generate nitrile ylides, which are versatile 1,3-dipoles for cycloaddition reactions. researchgate.netresearchgate.netwikipedia.org In contrast, thermolysis or Lewis acid activation tends to break the weaker C–N bond, forming highly reactive vinyl nitrene intermediates. diva-portal.orgrsc.org An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates has been described where one azirine molecule undergoes C-C bond cleavage while another undergoes C=N bond cleavage, ultimately forming pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net

Domino reactions that create multiple bonds in a single operation are also being developed. For instance, 2H-azirines can react with acylketenes in a domino sequence involving acid-catalyzed dimerization followed by cycloaddition to form complex bis chemrxiv.orgnih.govoxazino[3,2-a:3′,2′-d]pyrazine skeletons. beilstein-journals.org Furthermore, the development of 2-diazoacetyl-2H-azirines has introduced building blocks with orthogonal reactivity, where the diazo and azirine functionalities can be manipulated independently to create novel heterocyclic dyads like azirine-oxazoles and azirine-pyrazolines. acs.org The reaction of 2H-azirines in copper-catalyzed azide-alkyne cycloadditions (click reactions) has been shown to proceed through an unexpected pathway involving C-C bond formation at the triazole ring, a mechanism elucidated by DFT calculations. acs.org

These explorations are continuously expanding the synthetic playbook for 2H-azirines, allowing them to serve as precursors to an increasingly diverse array of nitrogen-containing compounds. beilstein-journals.org

Green Chemistry Approaches in 2H-Azirine Synthesis and Transformations

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to 2H-azirine chemistry. A major challenge is the synthesis of 2H-azirines from vinyl azides, which can be hazardous due to the explosive nature of organic azides and the evolution of nitrogen gas at high temperatures. nih.govbeilstein-journals.org

To mitigate these risks, continuous flow chemistry has emerged as a key enabling technology. nih.govbeilstein-archives.org By using microfluidic reactors, the thermal decomposition of vinyl azides can be performed safely and efficiently, with precise control over temperature and reaction time, preventing the formation of undesirable byproducts. nih.govresearchgate.net This approach has been successfully used to prepare a variety of 2H-azirines in quantitative yields. beilstein-journals.org

Table 2: Green Chemistry Strategies in 2H-Azirine Chemistry
Green ApproachMethodologyAdvantagesReference
Flow ChemistryContinuous flow synthesis from vinyl azides in microreactors.Enhanced safety, precise reaction control, improved scalability, prevention of byproducts. nih.govbeilstein-journals.orgbeilstein-archives.org
Sustainable SolventsUse of cyclopentyl methyl ether (CPME) for synthesis and transformations.Reduced environmental impact and chemical hazards. nih.govbeilstein-journals.org
Microwave IrradiationSolvent-free synthesis from vinyl azides.Avoids use of volatile/hazardous solvents, rapid reaction times. researchgate.net
Photoredox CatalysisVisible-light-promoted C(sp³)–H acyloxylation.Mild, room-temperature conditions; uses air as an oxidant. organic-chemistry.org

Computational Design and Prediction of Azirine-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the complex reactivity of 2H-azirines. These theoretical studies provide deep insights into reaction mechanisms, transition state energies, and the factors governing product selectivity. beilstein-journals.orgresearchgate.net

For example, DFT calculations have been used to elucidate the mechanism of the oxidative cyclodimerization of 2H-azirines, identifying key steps such as the generation of an azomethine ylide and its subsequent 1,3-dipolar cycloaddition. researchgate.net In the study of domino reactions between 2H-azirines and acylketenes, computations revealed that the formation of dihydropyrazine (B8608421) adducts proceeds via a stepwise mechanism and that the high energy barrier for the thermal conversion of azirines to nitrile ylides (calculated to be over 47 kcal·mol⁻¹) prevents this pathway from competing. beilstein-journals.org

Computational analysis has also been crucial in correcting misidentified reaction pathways. In the copper-catalyzed reaction between an azide (B81097), an alkyne, and a 2H-azirine, DFT calculations demonstrated that the reaction favors C–C bond formation on the resulting triazole ring, rather than the previously assumed C–N bond formation. acs.org The models showed that the transition state leading to C-C coupling is energetically more favorable. acs.org Similarly, in strain-release cycloadditions, distortion/interaction analysis has suggested that the energetic penalty of deforming the azirine ring is the primary factor controlling selectivity. nih.gov Theoretical studies on the photoreactions of 2H-azirines have helped classify the effects of different substituents on the reaction pathways, such as whether C-C or C-N bond cleavage is favored. researchgate.netaip.org

Expanding the Scope of Synthetic Applications for Complex Molecule Construction

2H-Azirines are increasingly recognized as powerful and versatile building blocks for the synthesis of complex nitrogen-containing molecules and heterocycles. researchgate.netresearchgate.netscilit.com Their ability to act as precursors to a variety of reactive intermediates makes them valuable synthons in organic chemistry. researchgate.net

The nucleophilic addition to the strained C=N bond is a common strategy to produce highly functionalized and stereochemically rich aziridines, which are themselves important synthetic intermediates. researchgate.netnih.gov For instance, enantioenriched aziridine-2-carboxylates, which are key intermediates in the synthesis of bioactive molecules, can be accessed through the asymmetric reduction of 2H-azirines. chemrxiv.org

Beyond aziridines, the ring-opening and rearrangement reactions of 2H-azirines provide access to a vast array of heterocyclic systems. researchgate.nettandfonline.com Depending on the reaction conditions and substrates, 2H-azirines can be converted into:

Pyrroles: Through formal [3+2] cycloaddition reactions with β-ketoacids. researchgate.net

Pyrimidines: Via palladium-catalyzed domino reactions with isocyanides or through oxidative cyclodimerization. researchgate.netresearchgate.net

Oxazoles: By rearrangement of 2-acyl-2H-azirines. researchgate.net

Thiazoles: In a metal-free reaction with thioamides catalyzed by perchloric acid. researchgate.net

Quinoxalines and 1,4-Benzodiazepines: Using 2-halo-2H-azirines as bifunctional electrophiles. researchgate.net

Polycyclic Aza-heterocycles: Through strain-release cycloadditions with partners like pyrones. nih.gov

The development of 2H-azirines bearing additional functional groups, such as 2-diazoacetyl-2H-azirines, further expands their utility, enabling the construction of novel molecular scaffolds and heterocyclic dyads. acs.org This versatility cements the role of 2H-azirines as indispensable tools for accessing skeletal diversity in modern organic synthesis. researchgate.net

Q & A

Q. What are the common synthetic strategies for preparing 2H-Azirine 1-oxide derivatives?

  • Methodological Answer : Two predominant methods are widely used:
  • Vinyl Nitrene Intermediates : α-Azidochalcones undergo thermal or photochemical decomposition to generate vinyl nitrenes, which cyclize to form 2H-azirines. Carboxylic acids can subsequently react with these intermediates to yield functionalized derivatives .
  • Flow-Batch Synthesis : A sustainable approach combines flow chemistry with batch processing, enabling high-yield synthesis (e.g., 3-(o-tolyl)-2H-azirine in >90% yield). This method minimizes decomposition risks during scale-up .
  • Lewis Acid Catalysis : Anhydrous ZnCl₂ facilitates the reaction of 2H-azirines with isocyanides and carboxylic acids under argon, producing N-acylaziridines in 4–6 hours at 55°C .

Q. How should researchers characterize newly synthesized this compound compounds?

  • Methodological Answer :
  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm ring structure and substituent positions. For example, vinyl protons in 2H-azirines exhibit distinct downfield shifts due to ring strain.
  • Chromatographic Monitoring : Track reaction progress via TLC (e.g., hexane/EtOAC eluent) to ensure complete consumption of starting materials .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in asymmetric syntheses, particularly for marine-derived analogs like dysidazirine .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal key intermediates in copper(I)-catalyzed ring-opening reactions. For example:
  • Copper Nitrene Formation : 2H-azirine reacts with Cu(I) to generate a copper-bound nitrene intermediate.
  • [3 + 2] Cycloaddition : The nitrene undergoes cycloaddition with alkynes, forming enamine-functionalized triazoles with >97% yield and no 1,4-disubstituted byproducts .
  • Transition State Analysis : Identify energy barriers for competing pathways to optimize selectivity .

Q. How do stability challenges impact the isolation and storage of this compound derivatives?

  • Methodological Answer :
  • Polymerization Risks : Electron-deficient derivatives (e.g., 3-(perfluorophenyl)-2H-azirine) polymerize rapidly post-synthesis, requiring immediate purification and storage at ≤−20°C under inert atmospheres .
  • Stabilization Strategies : Use radical inhibitors (e.g., BHT) during synthesis and avoid prolonged exposure to light or heat .

Q. What contradictions exist in reported synthetic yields versus experimental reproducibility?

  • Methodological Answer : Discrepancies arise from:
  • Reaction Conditions : Flow-batch methods (e.g., 2,3-diphenyl-2H-azirine in >90% yield) outperform traditional batch processes due to precise temperature control .
  • Substrate Sensitivity : Electron-rich aryl groups stabilize intermediates, whereas electron-withdrawing groups (e.g., perfluorophenyl) reduce yields due to side reactions .
  • Catalyst Loading : ZnCl₂ (25 mol%) ensures complete conversion in N-acylaziridine syntheses, but excess catalyst may promote decomposition .

Q. What strategies enhance stereoselectivity in asymmetric 2H-azirine syntheses?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure oxazolidinones to direct ring closure during Neber rearrangements .
  • Phase-Transfer Catalysis : Alkaloid-derived catalysts induce asymmetry in ketoxime sulfonate rearrangements, achieving enantiomeric excess (ee) >80% .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and P95/P99 respirators to mitigate inhalation risks .
  • Ventilation : Use fume hoods during synthesis to prevent exposure to reactive intermediates (e.g., nitrenes) .

Q. How can researchers address gaps in physicochemical data for this compound?

  • Methodological Answer :
  • Experimental Determination : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict bioavailability.
  • Thermal Analysis : Use DSC to determine decomposition temperatures and ensure safe storage conditions .

Natural Product and Applications

Q. Are this compound derivatives found in natural sources?

  • Methodological Answer : Marine sponges (e.g., Dysidea fragilis) produce antazirine derivatives with antifungal activity. Total syntheses of natural analogs like (−)-Z-dysidazirine require asymmetric methods to replicate stereochemistry .

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